molecular formula C22H16ClF3N4O3 B2664051 3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921808-20-0

3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2664051
CAS No.: 921808-20-0
M. Wt: 476.84
InChI Key: ZFCYXRXRKSHTDS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a chloro-trifluoromethyl group, and a pyrrolo[3,2-d]pyrimidine core . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of a molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the chloro group, and the pyrrolo[3,2-d]pyrimidine core. These groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of complex pyrimidine derivatives, including those with various substituents and functional groups similar to the one described, plays a significant role in the development of new chemical entities with potential biological activities. For instance, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has been reported, demonstrating the versatility of pyrimidine scaffolds in producing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These methodologies highlight the potential for synthesizing and investigating the chemical and biological properties of similar complex pyrimidines.

Potential Biological Activities

Research into pyrimidine derivatives often targets their potential as biological agents. For example, studies on pyrimidine-annelated heterocycles have led to the synthesis of pyrrolo[3,2-d]pyrimidines with significant yields, showing promise for further biological evaluation (Majumdar et al., 1998). Similarly, the investigation into the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives suggests that pyrimidine compounds could be explored for their therapeutic potentials (Tozkoparan et al., 1999).

Drug Discovery and Development

In the context of drug discovery, modifications to the pyrimidine core, as observed in studies exploring inhibitors of NF-kappaB and AP-1 gene expression, indicate that pyrimidine derivatives can be tailored for specific biological targets, enhancing their potential oral bioavailability and activity (Palanki et al., 2000). These approaches underscore the importance of structural modifications and the exploration of pyrimidine derivatives in the development of new pharmaceutical agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the influence of the trifluoromethyl group on the compound’s properties .

Properties

IUPAC Name

3-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O3/c1-29-11-14(19(31)27-16-9-13(22(24,25)26)7-8-15(16)23)17-18(29)20(32)30(21(33)28-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCYXRXRKSHTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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